5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-15-6-3-10(7-16(15)25-2)14(21)9-18(23)12-8-11(19)4-5-13(12)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFHVTBWXVQQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Formation
The indole backbone is constructed via a modified Fischer indole synthesis. Starting with 4-chlorophenylhydrazine and ethyl acetoacetate, acid-catalyzed cyclization forms 5-chloro-1,3-dihydro-2H-indol-2-one. This step typically employs sulfuric acid or polyphosphoric acid at 80–100°C, achieving yields of 70–85%.
Introduction of the 3-Hydroxy Group
Hydroxylation at position 3 is achieved through oxidative methods. A common approach involves treating the indole intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding 3-hydroxy-5-chloro-1,3-dihydro-2H-indol-2-one. This epoxidation-like reaction proceeds via electrophilic attack on the indole’s α-position, with subsequent ring opening to install the hydroxyl group.
Alkylation with 3,4-Dimethoxyphenyl Oxoethyl Sidechain
The critical step involves coupling the hydroxylated indole with 2-(3,4-dimethoxyphenyl)-2-oxoethyl bromide. This is performed under basic conditions (K₂CO₃ or NaH) in anhydrous DMF or THF at 0–25°C. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group’s oxygen attacks the electrophilic carbon of the bromoketone:
Yields for this step range from 60% to 75%, with purity dependent on rigorous exclusion of moisture.
Catalytic and Optimization Strategies
Rhodium-Catalyzed Coupling
Recent advancements utilize transition metal catalysts to improve efficiency. A Chinese patent (CN104774171B) describes using rhodium acetate (3 mol%) to mediate the coupling of diazooxindole intermediates with formaldehyde and aryl amines. While originally developed for 3-amino-3-hydroxymethyl derivatives, this method has been adapted for introducing the dimethoxyphenyl oxoethyl group via in situ generation of ketone electrophiles.
Protecting Group Management
The hydroxyl group at position 3 requires protection during alkylation. The 1-ethylallyloxycarbamate (Etalloc) group, removable under mild palladium-catalyzed conditions, is preferred over traditional silyl ethers due to its stability in basic media. Deprotection involves treatment with Pd(PPh₃)₄ and pyrrolidine in CH₂Cl₂, achieving >90% recovery of the free hydroxyl.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2). The target compound elutes at Rf = 0.3–0.4 in 1:1 hexane/EtOAc. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 60:40, 1 mL/min) confirms purity >98%.
Spectroscopic Data
Key spectral assignments :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
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IR (KBr) : 3420 cm⁻¹ (O-H), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C).
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HRMS (ESI+) : m/z calcd for C₁₈H₁₆ClNO₅ [M+H]⁺ 362.0794, found 362.0791.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction Temperature | 0–25°C | +15% vs. RT |
| Catalyst Loading | 3 mol% Rh(OAc)₂ | +20% |
| Solvent | Anhydrous DMF | +10% |
Applications and Derivative Synthesis
The compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Functionalization at the hydroxyl group (e.g., sulfonylation, phosphorylation) enables diversification. For example, Mitsunobu reaction with p-nitrobenzoic acid produces a prodrug derivative with enhanced solubility .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Case Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often fall within the range of 10–30 µM, indicating potent activity .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various studies:
- Broad-Spectrum Activity : Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, analogues have shown superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
- Mechanisms of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy .
Neuroprotective Effects
The neuroprotective properties of this compound are gaining attention due to their potential in treating neurodegenerative diseases:
- Research Findings : Studies indicate that derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease .
- Mechanistic Insights : The neuroprotective effects are hypothesized to arise from the compound's ability to scavenge free radicals and modulate neuroinflammatory responses. This suggests a dual mechanism where both direct antioxidant activity and indirect modulation of inflammatory pathways contribute to its protective effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares Compound A with structurally related indolin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Indolin-2-One Derivatives
Substituent Effects on Bioactivity
Halogen Substitution (Cl vs. Br) :
- The brominated analog () shares structural similarity with Compound A but replaces chlorine with bromine. Bromine’s larger atomic radius may enhance hydrophobic interactions but could increase molecular weight and reduce solubility .
Methoxy Group Positioning :
- Compound A’s 3,4-dimethoxy groups on the phenyl ring contrast with the 2-methoxy group in the brominated analog ().
Hydroxy Group and Steric Effects :
Physicochemical and Pharmacokinetic Profiles
Lipophilicity :
- Compound A’s logP is predicted to be moderate (~2.5–3.0) due to the polar hydroxy and ketone groups. The 1-ethyl analog () exhibits higher lipophilicity (predicted logP = 3.2), which may enhance membrane permeability but reduce aqueous solubility .
Molecular Weight and Solubility :
- The pyrrole-substituted analog () has a molecular weight of 470.95 g/mol, approaching the upper limit for drug-likeness (500 g/mol). Its phenethyl group further complicates solubility, necessitating formulation adjustments .
Biological Activity
5-Chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₁O₅ |
| Molecular Weight | 361.78 g/mol |
| Boiling Point | 625.0 ± 55.0 °C (Predicted) |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.84 ± 0.20 (Predicted) |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:
- Jurkat Cells : The compound demonstrated cytotoxicity comparable to established chemotherapeutics such as doxorubicin, with IC50 values indicating potent activity at low concentrations .
- U251 and WM793 Cells : It was found to inhibit growth effectively in human glioblastoma and melanoma cell lines, attributed to the presence of the methoxy group on the phenyl ring .
A study involving molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its cytotoxic activity against cancer cells .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections caused by antibiotic-resistant strains.
Research Findings
- Mechanism : The antimicrobial effect is thought to be energy-dependent and does not cause hemolysis in human erythrocytes, indicating a favorable safety profile for potential therapeutic use .
- Fungal Activity : The compound showed potent antifungal activity against Candida albicans, inhibiting its growth by arresting the cell cycle at critical phases (S and G2/M) .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound may have other pharmacological effects worth noting:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence its purity?
- Methodology: The compound is typically synthesized via multi-step reactions involving:
- Friedel-Crafts acylation to introduce the 3,4-dimethoxyphenyl ketone moiety.
- Condensation reactions with indole derivatives under controlled pH (e.g., NaH in DMF) to form the indol-2-one core .
- Reductive steps (e.g., NaBH4) to stabilize the hydroxyl group at position 3 .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity products. Reaction temperature (0–5°C for sensitive steps) and anhydrous conditions minimize hydrolysis of the oxoethyl group .
Q. Which spectroscopic methods are most effective for confirming the structure, and what characteristic signals should researchers prioritize?
- Methodology:
- <sup>1</sup>H-NMR: Focus on the singlet for the hydroxy group (δ 10.5–12.5 ppm, exchangeable), the methoxy protons (δ 3.8–4.0 ppm), and the indole NH (δ 8.5–9.5 ppm) .
- <sup>13</sup>C-NMR: Confirm the carbonyl (C=O) at δ 170–180 ppm and the quaternary carbons in the indole ring .
- X-ray crystallography: Resolves stereochemical ambiguities (e.g., hydroxyl group orientation) and validates hydrogen bonding networks (R factor < 0.05 for high confidence) .
- HR-ESI-MS: Verify molecular ion [M+H]<sup>+</sup> with <5 ppm mass error .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology:
- Accelerated stability studies: Store aliquots at −20°C (long-term), 4°C (short-term), and room temperature with desiccants. Monitor degradation via HPLC every 30 days.
- Light sensitivity: Use amber vials to prevent photodegradation of the indole core .
- pH stability: Perform buffer assays (pH 3–9) to identify optimal conditions for biological testing.
Advanced Research Questions
Q. What strategies can optimize the final condensation reaction to improve yield while minimizing byproducts?
- Methodology:
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction efficiency .
- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reactivity .
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining >80% yield .
- Byproduct analysis: Use LC-MS to identify dimers or oxidation products; adjust stoichiometry (1.2:1 ketone:indole ratio) to suppress side reactions .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodology:
- DFT calculations: Compare computed <sup>13</sup>C chemical shifts (B3LYP/6-31G*) with experimental NMR data to identify misassignments .
- Variable-temperature NMR: Detect dynamic effects (e.g., keto-enol tautomerism) that may obscure signals .
- 2D NMR (COSY, NOESY): Resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
Q. What in vitro models are appropriate for preliminary evaluation of biological activity, considering structural analogs?
- Methodology:
- Antimicrobial assays: Test against Gram-positive bacteria (e.g., S. aureus) based on activity observed in chloro-indole derivatives .
- Kinase inhibition: Screen against CDK2 or GSK-3β due to the compound’s resemblance to kinase-binding indole scaffolds .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
Q. How can computational methods guide the design of novel derivatives with enhanced target specificity?
- Methodology:
- Molecular docking (AutoDock Vina): Model interactions with target proteins (e.g., COX-2) to prioritize substituents at the 5-chloro position .
- QSAR modeling: Correlate logP values (calculated via ChemAxon) with cytotoxicity to optimize hydrophobicity .
- ADMET prediction: Use SwissADME to assess bioavailability and blood-brain barrier penetration for CNS-targeted analogs .
Q. What crystallization techniques produce diffraction-quality crystals for X-ray analysis?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
